

# ANT2681: A Technical Overview of New Delhi Metallo- $\beta$ -Lactamase Inhibition

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## Compound of Interest

Compound Name: ANT2681

Cat. No.: B15566183

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## Executive Summary

The global proliferation of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo- $\beta$ -lactamase (NDM) represents a critical threat to public health.[1][2] NDM enzymes confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including the carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[3] **ANT2681** is a potent, specific, and competitive inhibitor of metallo- $\beta$ -lactamases (MBLs) currently in clinical development in combination with the carbapenem antibiotic meropenem.[1][2][4][5] This document provides a detailed technical overview of **ANT2681**, focusing on its mechanism of action, quantitative inhibitory profile against NDM, and the key experimental methodologies used to characterize its efficacy.

## Mechanism of Action

The primary mechanism of carbapenem resistance in NDM-producing bacteria is the enzymatic hydrolysis of the  $\beta$ -lactam ring by the NDM enzyme. NDM belongs to the B1 subclass of metallo- $\beta$ -lactamases, which utilize a dinuclear zinc ion cluster in their active site to coordinate and hydrolyze the antibiotic.[6][7]

**ANT2681** functions as a competitive inhibitor, specifically targeting this enzymatic activity.[1][4] It interacts directly with the dinuclear zinc ions in the NDM active site, preventing the binding and subsequent hydrolysis of  $\beta$ -lactam substrates like meropenem.[6][7] By neutralizing the

primary resistance mechanism, **ANT2681** effectively restores the antibacterial activity of its partner antibiotic.

**Figure 1.** Mechanism of **ANT2681** Inhibition.

## Quantitative Inhibitory Data

The efficacy of **ANT2681** has been quantified through direct enzyme inhibition assays and extensive antimicrobial susceptibility testing against a large collection of clinical isolates.

## In Vitro Enzyme Inhibition

**ANT2681** demonstrates potent and specific inhibition of NDM-1, with a lower affinity for other clinically relevant metallo- $\beta$ -lactamases such as VIM and IMP. This specificity underscores its targeted design.

Enzyme	ANT2681 Inhibition Constant (Ki)
NDM-1	40 nM[1][4] (An additional study reports a Ki of 70 nM[8])
VIM-1	100 nM[1]
VIM-2	680 nM[1]
IMP-1	6.3 $\mu$ M[1]

**Table 1.** In Vitro Enzyme Inhibition Constants for **ANT2681**.

## In Vitro Antimicrobial Activity

When combined with meropenem, **ANT2681** dramatically reduces the Minimum Inhibitory Concentrations (MICs) for NDM-producing Enterobacterales, restoring meropenem's activity to clinically relevant levels. A fixed concentration of 8  $\mu$ g/mL of **ANT2681** was determined to be optimal for potentiation.[1]

Organism Set	Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)
MBL-positive Enterobacterales (n=1,687)	Meropenem alone	>32	>32
Meropenem + ANT2681 (8 µg/mL)	0.25	8	
NDM-producing CRE (n=1,108)	Meropenem alone	>32	>32
Meropenem + ANT2681 (8 µg/mL)	Not Reported	8	

**Table 2.** In Vitro Susceptibility of MBL-Producing Enterobacterales to Meropenem-**ANT2681**.[\[1\]](#)  
[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Comparative Efficacy

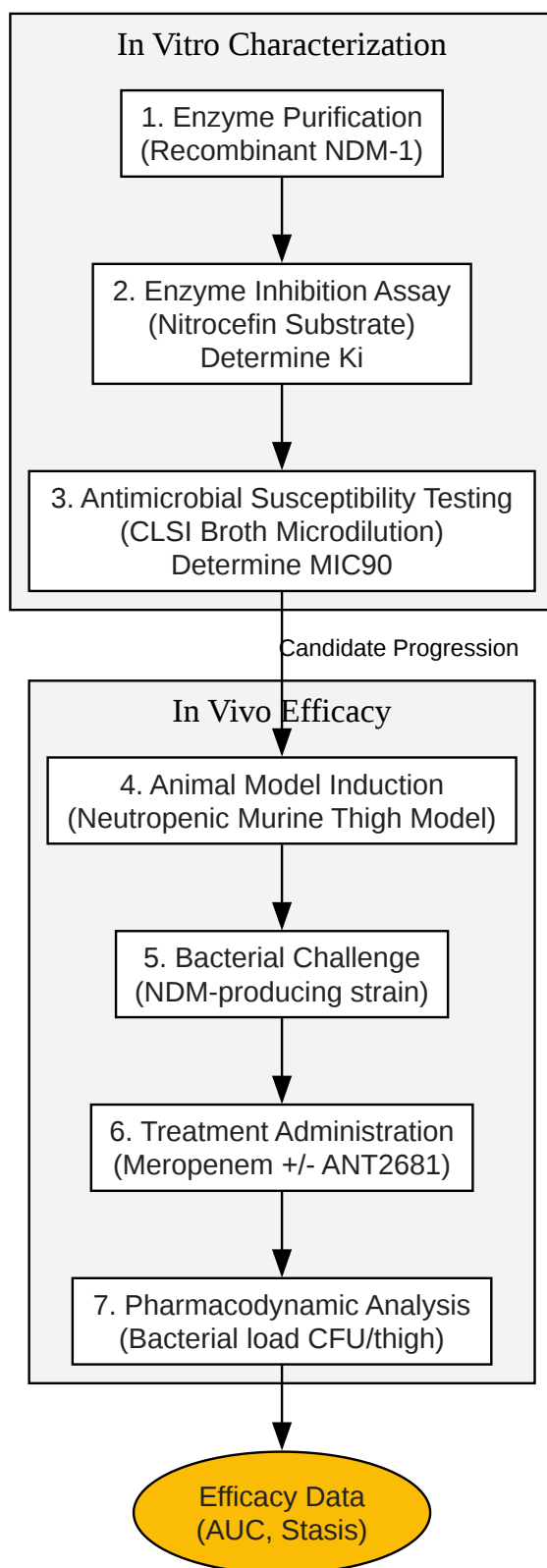
The combination of Meropenem-**ANT2681** shows highly favorable activity against NDM-positive *E. coli* when compared to other novel antibiotic combinations, particularly against strains with resistance mechanisms that affect other agents (e.g., PBP3-insertion mutants).

Antibiotic Combination	MIC90 against NDM-positive <i>E. coli</i> (µg/mL)
Meropenem + ANT2681 (8 µg/mL)	1
Aztreonam-avibactam	4
Cefiderocol	>32
Cefepime-taniborbactam	>32

**Table 3.** Comparative Activity of Meropenem-**ANT2681**.[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Key Experimental Protocols

The characterization of **ANT2681** relies on a standardized workflow progressing from enzymatic assays to in vivo models.



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**Figure 2.** Experimental Workflow for **ANT2681** Validation.

## Enzyme Inhibition Assay (Determination of $K_i$ )

This assay quantifies the inhibitory potency of **ANT2681** directly against the purified NDM-1 enzyme.

- Enzyme and Reagents: Use purified recombinant NDM-1 enzyme. The substrate is a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis.[9][10] A suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing  $ZnCl_2$  is required to ensure metallo- $\beta$ -lactamase activity.[10]
- Procedure: Assays are performed in a 96-well plate format.[9]
  - A fixed concentration of NDM-1 enzyme is pre-incubated with varying concentrations of **ANT2681** for a defined period at room temperature.
  - The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100  $\mu M$ ). [10]
  - The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486-490 nm over time using a microplate reader.[9][10]
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant ( $K_i$ ) is calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

## Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the concentration of meropenem, potentiated by **ANT2681**, required to inhibit bacterial growth.

- Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[11][12][13]
- Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.[5] Bacterial isolates are grown to a logarithmic phase and diluted to achieve a final standardized inoculum of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

- Plate Preparation: Serial two-fold dilutions of meropenem are prepared in the microtiter plates. **ANT2681** is added to each well at a fixed concentration (e.g., 8 µg/mL).
- Incubation and Reading: Plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

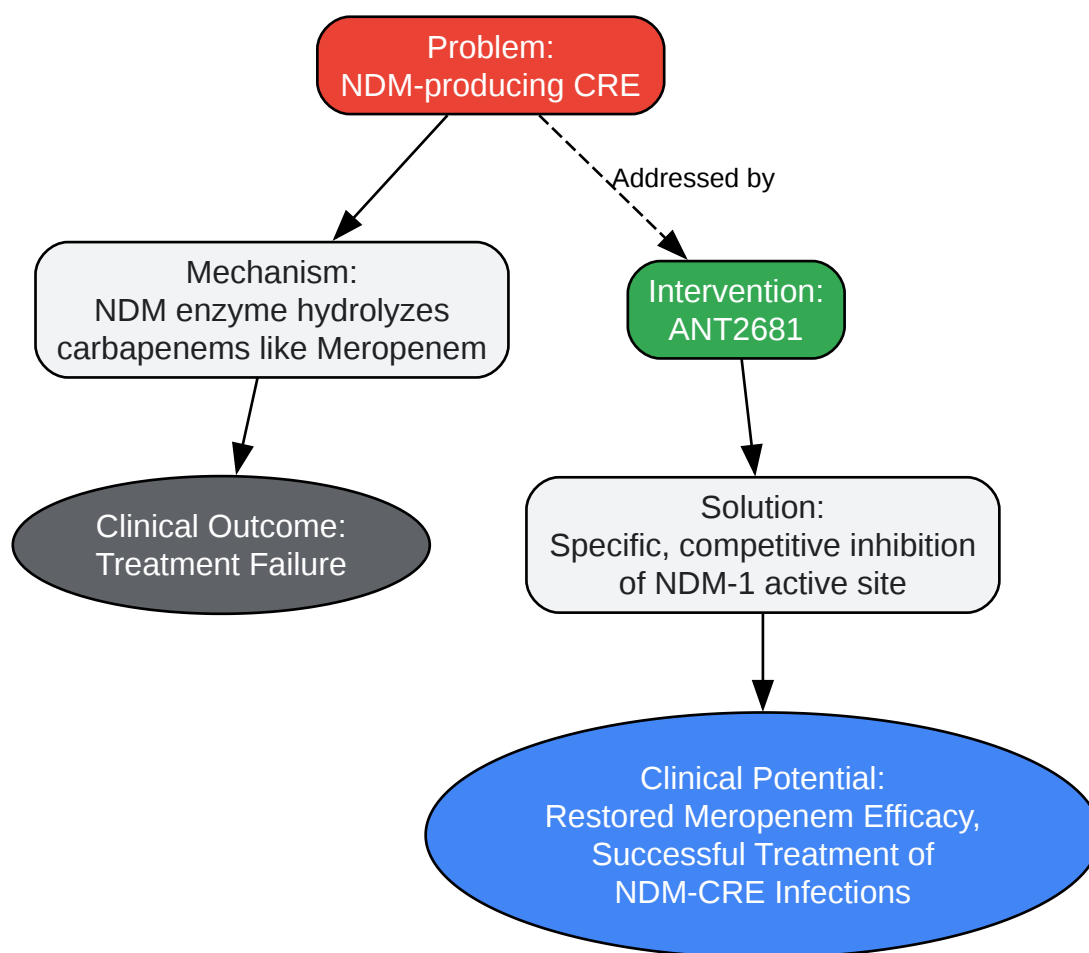
## In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

This model assesses the pharmacodynamics of the meropenem-**ANT2681** combination in a mammalian system, mimicking a soft tissue infection.[\[6\]](#)[\[14\]](#)[\[15\]](#)

- Animal Preparation: Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[\[16\]](#)[\[17\]](#) This immunosuppression makes the model more susceptible to infection and reliant on the antimicrobial agent's efficacy.[\[14\]](#)
- Infection: On day 0, a defined inoculum (e.g.,  $10^6$ - $10^7$  CFU) of an NDM-producing Enterobacterales strain is injected directly into the thigh muscle of each mouse.[\[16\]](#)
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment regimens are initiated. This involves administering meropenem (subcutaneously) and **ANT2681** (intravenously) at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[\[6\]](#)[\[7\]](#)
- Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[\[16\]](#) Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/thigh).[\[16\]](#)[\[17\]](#)
- Pharmacodynamic Goal: The primary outcome is the dose and exposure required to achieve bacteriostasis (no change in bacterial load compared to the start of therapy) or a 1-log<sub>10</sub> reduction in CFU. For **ANT2681**, the area under the concentration-time curve (AUC) was identified as the key pharmacodynamic index.[\[6\]](#)[\[7\]](#) A stasis target was achieved with an **ANT2681** AUC of approximately 700 mg·h/liter.[\[6\]](#)

## The Path to Clinical Relevance

The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of the meropenem-**ANT2681** combination. The logical progression from identifying the problem of NDM-mediated resistance to demonstrating a viable solution underpins its therapeutic potential.



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